![molecular formula C15H23BN2O2S B1450431 4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine CAS No. 1352413-75-2](/img/structure/B1450431.png)

4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine

Descripción general

Descripción

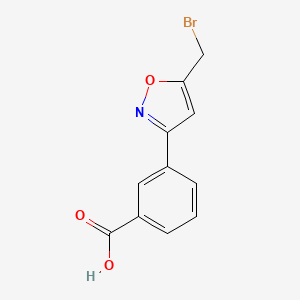

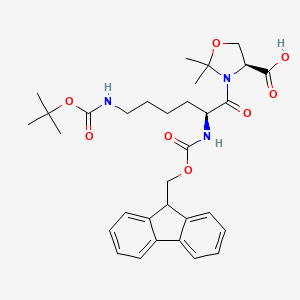

The compound contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The compound has a pyridin-2-yl group attached to a thiomorpholine ring. The tetramethyl-1,3,2-dioxaborolane group is attached to the pyridin-2-yl group. The exact molecular structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the compound’s solubility would depend on the presence and location of polar groups. The compound’s melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Its boronate group is particularly useful in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing carbon-carbon bonds in pharmaceuticals and agrochemicals .

Drug Development

The presence of both borate and sulfonamide groups makes it a valuable intermediate in drug development. It can be used to create enzyme inhibitors or ligand drugs, particularly in the treatment of tumors and microbial infections .

Asymmetric Synthesis

Asymmetric synthesis is crucial for creating compounds with specific chirality. This compound can be used in asymmetric hydroboration reactions to produce chiral molecules, which are important in the development of certain pharmaceuticals .

Diagnostic Agents

Boron-containing compounds like this one can act as fluorescent probes. They are used to detect biologically relevant species such as hydrogen peroxide, sugars, and various ions, which is essential in biological and medical diagnostics .

Material Science

In material science, this compound can be used to modify surfaces or create polymers with specific properties. The boronate group can form reversible covalent bonds, allowing for the creation of self-healing materials .

Catalysis

The compound can act as a ligand for transition metal catalysts, which are used in various catalytic processes including hydroboration and oxidation reactions . This is vital for the production of fine chemicals and intermediates .

Biological Applications

Due to its high stability and reactivity, this compound can be used in biological applications such as the construction of drug carriers. These carriers can deliver drugs like insulin and genes in a controlled manner, responding to environmental changes like pH and glucose levels .

Environmental Chemistry

In environmental chemistry, the compound’s ability to form stable complexes with various metals can be exploited for the removal of heavy metals from water, aiding in water purification processes .

Mecanismo De Acción

Target of Action

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with similar targets.

Mode of Action

The compound interacts with its targets through a process called borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This interaction results in changes to the chemical structure of the target, which can influence its function.

Biochemical Pathways

The process of borylation, which this compound is involved in, is a key step in many organic synthesis reactions . The downstream effects of these reactions can vary widely depending on the specific context and the other compounds involved.

Result of Action

The compound’s involvement in borylation reactions suggests that it could play a role in the synthesis of various organic compounds .

Action Environment

The compound is stable under normal conditions but may hydrolyze in a humid environment . It is soluble in organic solvents such as chloroform, ether, and dichloromethane . These properties suggest that the compound’s action, efficacy, and stability could be influenced by factors such as humidity and the presence of organic solvents.

Safety and Hazards

Direcciones Futuras

The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established field with many potential applications in the synthesis of complex organic molecules. Future research may focus on developing new reactions involving boronic esters, or on improving the efficiency and selectivity of existing reactions .

Propiedades

IUPAC Name |

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O2S/c1-14(2)15(3,4)20-16(19-14)12-5-6-13(17-11-12)18-7-9-21-10-8-18/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMQINQSSQUSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1450348.png)

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)

![6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450367.png)

amine](/img/structure/B1450369.png)